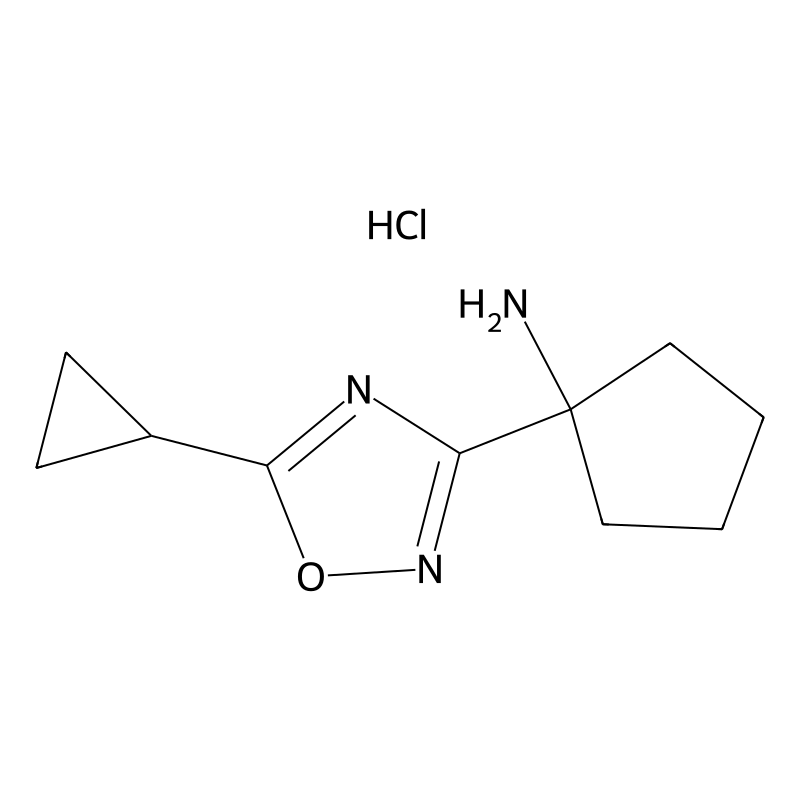

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Summary of Application: In pharmacology, this compound is explored for its potential therapeutic effects. The 1,2,4-oxadiazole ring is a known pharmacophore, often found in drugs targeting various diseases .

Methods of Application: Experimental procedures typically involve in vitro assays to determine the compound’s efficacy in modulating biological pathways. Parameters like IC50 values are measured to assess potency .

Results: Studies have shown that derivatives of 1,2,4-oxadiazole can exhibit significant biological activity, such as FLAP binding potency with IC50 values < 10 nM and inhibition of LTB4 synthesis in human whole blood with IC50 values < 100 nM .

Biochemistry

Summary of Application: Biochemically, the compound is used to study enzyme interactions and signaling pathways. Its role as an inhibitor or activator in metabolic processes is of particular interest .

Methods of Application: Biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) or mass spectrometry, are employed to observe the compound’s effect on specific enzymes or biochemical pathways.

Results: The compound has been identified as a selective inhibitor for certain enzyme isoforms, which are relevant in cancer therapy and other age-related diseases .

Medicinal Chemistry

Summary of Application: In medicinal chemistry, the compound’s structure-activity relationship (SAR) is analyzed to optimize its therapeutic potential for drug development .

Methods of Application: Synthetic modifications of the compound are made, and the resulting analogs are tested for improved efficacy, reduced toxicity, and better pharmacokinetic properties.

Results: Modifications on the oxadiazole ring have led to compounds with enhanced medicinal properties, including anticancer and anticonvulsant activities .

Organic Chemistry

Summary of Application: Organic chemists utilize this compound as a building block for synthesizing more complex molecules with potential pharmacological activities .

Methods of Application: Reactions such as cyclization, alkylation, and acylation are conducted under controlled conditions to yield desired products.

Results: The compound serves as a precursor for various organic synthesis processes, leading to the discovery of new molecules with diverse biological activities .

Analytical Chemistry

Summary of Application: Analytical chemists use this compound to develop and validate new methods for compound identification and quantification .

Methods of Application: Techniques like NMR, HPLC, LC-MS, and UPLC are utilized to analyze the compound’s purity, structure, and concentration in mixtures.

Results: The compound’s analytical data assist in confirming its identity and purity, which is crucial for further applications in research and drug development .

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a synthetic organic compound characterized by its unique structural features, which include a cyclopropyl group attached to a 1,2,4-oxadiazole ring. This ring is further connected to a cyclopentane ring that bears an amine group. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications. The compound is noted for its potential pharmacological properties and has been explored for various therapeutic effects.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.

- Reduction: Reduction reactions can modify the oxadiazole ring or reduce the amine group using hydrogenation or metal hydrides.

- Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclopropyl or cyclopentane rings, allowing for the introduction of new functional groups.

These reactions allow for the exploration of the compound's chemical properties and its potential modifications for enhanced biological activity.

The biological activity of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride has been studied in various contexts:

- Pharmacological Potential: The 1,2,4-oxadiazole ring is recognized as a pharmacophore often found in drugs targeting various diseases. Studies have shown that derivatives of this compound exhibit significant biological activity, including FLAP binding potency with IC50 values below 10 nM and inhibition of leukotriene B4 synthesis in human whole blood with IC50 values below 100 nM.

- Enzyme Interaction: The compound has been identified as a selective inhibitor for certain enzyme isoforms relevant in cancer therapy and other age-related diseases. Its role as an inhibitor or activator in metabolic processes is of particular interest.

The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride typically involves several steps:

- Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

- Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.

- Attachment to the Cyclopentane Ring: The oxadiazole intermediate is reacted with a cyclopentane derivative through nucleophilic substitution or addition reactions.

- Formation of the Hydrochloride Salt: The final amine product is treated with hydrochloric acid to form the hydrochloride salt.

These methods highlight the complexity and precision required in synthesizing this compound.

The applications of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride span several fields:

- Medicinal Chemistry: It is analyzed for its structure–activity relationship (SAR) to optimize therapeutic potential for drug development.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmacological activities.

- Analytical Chemistry: Techniques like NMR (nuclear magnetic resonance), HPLC (high-performance liquid chromatography), LC-MS (liquid chromatography-mass spectrometry), and UPLC (ultra-performance liquid chromatography) are employed to analyze its purity and structure.

Interaction studies focus on how 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride interacts with specific molecular targets:

- Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

- Biochemical Pathways: It influences various biochemical pathways related to inflammation, cell proliferation, and apoptosis.

These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Similar Compounds

Several compounds are structurally similar to 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amines hydrochloride | Contains an isopropyl group instead of cyclopropyl | Different steric and electronic properties |

| 1-(5-Methyl-1,2,4-oxadiazol-3-y)cyclopentan - 1-amines hydrochloride | Contains a methyl group | May exhibit distinct pharmacological profiles |

These compounds share similarities in their oxadiazole structure but differ in their side groups, which can significantly influence their chemical reactivity and biological activity.

This comprehensive overview provides insights into the synthesis, reactions, biological activities, applications, interaction studies, and comparisons with similar compounds related to 1-(5-Cyclopropyl - 1,2,4 - oxadiazol - 3 - yl)cyclopentan - 1 - amine hydrochloride.